(2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a fluorophenyl group and a nitrophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation of 4-fluorobenzaldehyde with 2-methyl-3-nitroaniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The double bond can be hydrogenated to form the corresponding saturated amide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Reduction of Nitro Group: (2E)-3-(4-fluorophenyl)-N-(2-methyl-3-aminophenyl)prop-2-enamide
Hydrogenation of Double Bond: 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)propanamide
Substitution of Fluorine: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. The presence of a nitro group and a fluorophenyl group suggests that it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to bind to specific enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide would depend on its specific interactions with molecular targets. The nitro group could undergo bioreduction to form reactive intermediates, while the fluorophenyl group could enhance binding affinity to certain proteins or enzymes. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide
- (2E)-3-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide
Uniqueness
The presence of a fluorine atom in (2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it unique among similar compounds.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11-14(3-2-4-15(11)19(21)22)18-16(20)10-7-12-5-8-13(17)9-6-12/h2-10H,1H3,(H,18,20)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYSPQBZADQOCY-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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